1-O-Hexadecyl-lyso-sn-glycero-3-phosphocholine
Overview
Description
1-O-Hexadecyl-lyso-sn-glycero-3-phosphocholine is a monoalkyl-sn-glycero-3-phosphocholine.
Scientific Research Applications
Enzymatic Synthesis and Bioactivity
1-O-Hexadecyl-lyso-sn-glycero-3-phosphocholine has been studied in the context of its enzymatic synthesis and bioactivity. It is derived from choline plasmalogens and exhibits potent antihypertensive and platelet-aggregating activities. Research has shown that it can be synthesized by an acetyltransferase reaction in rat spleen microsomes, suggesting its possible physiological importance (Wykle, Malone, & Snyder, 1980).
Natural Occurrence in Traditional Medicine
This compound has been isolated from traditional Chinese medicine sources, indicating its natural occurrence and potential therapeutic applications. Specifically, it was identified in the earthworm Pheretima asiatica, used in traditional Chinese medicine (Noda, Tsunefuka, Tanaka, & Miyahara, 1992).
Stereospecific Activity and Cellular Activation
The stereospecific activity of this compound has been explored, demonstrating its ability to stimulate the degranulation of rabbit platelets and human neutrophils. This research provides insights into its role in cellular activation through interaction with specific receptors (Wykle, Miller, Lewis, Schmitt, Smith, Surles, Piantadosi, & O’Flaherty, 1981).
Chemical Synthesis and Biological Activity
The chemical synthesis of this compound and related compounds has been a significant area of research. Studies have described methods for synthesizing this compound and its analogs, along with their biological activities, such as serotonin release from rabbit blood platelets (Das & Hajra, 1995).
Role in Inflammatory and Allergic Reactions
Research has indicated that this compound may play a role in inflammatory and allergic reactions. Studies on human eosinophils have suggested that the generation and release of this compound could be a consequence of eosinophil chemotactic activation, potentially contributing to these pathological states (Lee, Lenihan, Malone, Roddy, & Wasserman, 1984).
Properties
IUPAC Name |
(3-hexadecoxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPIWYTPAXCFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52NO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297165 | |
Record name | 1-Hexadecyllysophosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78119-19-4 | |
Record name | 1-Hexadecyllysophosphatidylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78119-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexadecyllysophosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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